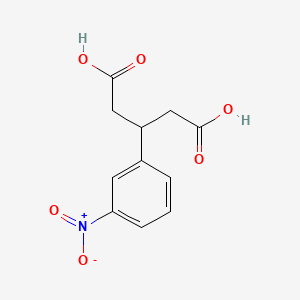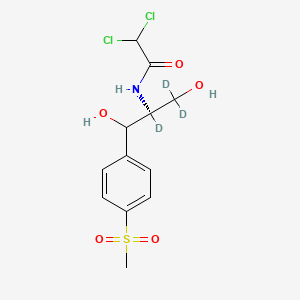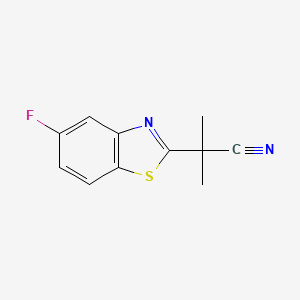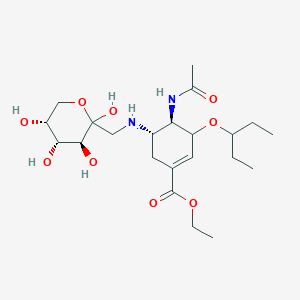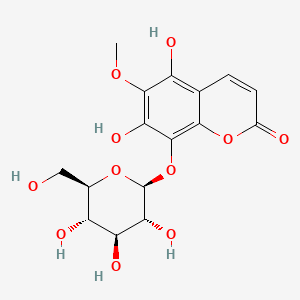
5-Hydroxyfraxetin 8-beta-D-Glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyfraxetin 8-beta-D-Glucoside is a derivative of Fraxetin, a coumarin compound known for its antioxidant and anti-inflammatory properties. This compound is also recognized for its protective effects against hyperuricemia and renal dysfunction. The molecular formula of this compound is C16H18O11, and it has a molecular weight of 386.31 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyfraxetin 8-beta-D-Glucoside typically involves the glycosylation of Fraxetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to the hydroxyl group of Fraxetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may utilize biotechnological approaches, such as the use of genetically engineered microorganisms to produce glycosyltransferases. These enzymes can then be used to catalyze the glycosylation of Fraxetin on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxyfraxetin 8-beta-D-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-Hydroxyfraxetin 8-beta-D-Glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the properties of glycosides.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a subject of interest in biological studies, particularly in understanding cellular protection mechanisms.
Medicine: Research has shown its potential in protecting against hyperuricemia and renal dysfunction, making it a candidate for therapeutic applications.
Industry: Its antioxidant properties are explored for use in food preservation and cosmetics.
Mecanismo De Acción
The mechanism of action of 5-Hydroxyfraxetin 8-beta-D-Glucoside involves its antioxidant and anti-inflammatory activities. It scavenges reactive oxygen species (ROS) and inhibits the production of pro-inflammatory cytokines. The compound targets molecular pathways involved in oxidative stress and inflammation, thereby exerting its protective effects.
Comparación Con Compuestos Similares
Similar Compounds
Fraxetin: The parent compound of 5-Hydroxyfraxetin 8-beta-D-Glucoside, known for its antioxidant properties.
Esculetin: Another coumarin derivative with similar antioxidant and anti-inflammatory activities.
Scopoletin: A coumarin compound with comparable biological activities.
Uniqueness
This compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, Fraxetin. This modification also contributes to its distinct protective effects against hyperuricemia and renal dysfunction.
Propiedades
Fórmula molecular |
C16H18O11 |
|---|---|
Peso molecular |
386.31 g/mol |
Nombre IUPAC |
5,7-dihydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H18O11/c1-24-14-8(19)5-2-3-7(18)26-13(5)15(12(14)23)27-16-11(22)10(21)9(20)6(4-17)25-16/h2-3,6,9-11,16-17,19-23H,4H2,1H3/t6-,9-,10+,11-,16+/m1/s1 |
Clave InChI |
SAONJKZTLRDZIS-ZFQONWCHSA-N |
SMILES isomérico |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canónico |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)

![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
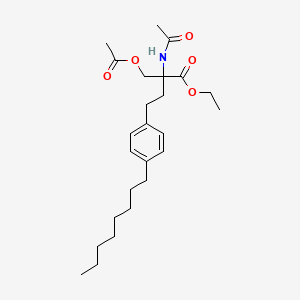
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
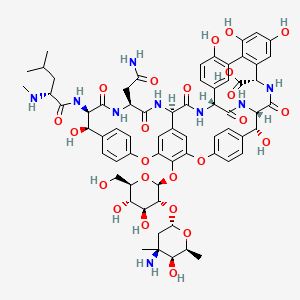
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
